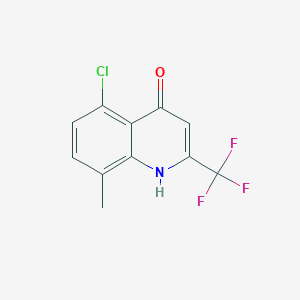

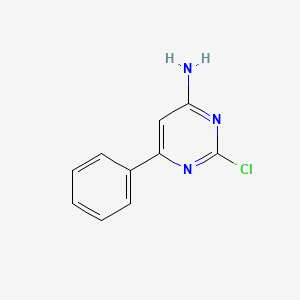

5-氯-8-甲基-2-(三氟甲基)喹啉-4-醇

描述

The compound of interest, 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol, is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry. They are often used as scaffolds for the development of new therapeutic agents due to their pharmacological properties .

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 4-Chloro-3-(trifluoroacetyl)coumarin, a related compound, was achieved through TMSCl-mediated acylation followed by treatment with POCl3, demonstrating the use of chlorination and acylation reactions in the synthesis of chlorinated quinolines . Similarly, the synthesis of 5-Chloro-2, 3, 4-trifluorobenzoic acid, a key intermediate for quinolone derivatives, involved a sequence of nitration, selective reduction, diazotisation, and chlorination .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. X-ray diffraction studies have been used to determine the structure of these compounds, as seen in the case of 2-[(4-Chloro-phenylanine)-methyl]-quinolin-8-ol, which was found to have a planar molecular structure . The importance of the molecular structure is also highlighted in the study of tautomerism in quinoxalines derived from the 1,4-naphthoquinone nucleus, where the enol-imine tautomer was preferred due to its higher aromatic character .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including interactions with DNA and proteins, which are essential for their biological effects. For example, a series of 3d metal complexes with 5-chloro-quinolin-8-ol demonstrated the ability to interact with DNA through intercalation, and these complexes also exhibited antimicrobial and anticancer properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure and substituents. These properties are essential for the compound's biological activity and its potential as a therapeutic agent. The study of 2-aryl-8-chloro-1,2,4-triazolo[1,5-a]quinoxaline derivatives provided insights into the structure-activity relationships, suggesting a similar adenosine receptor binding mode as other related compounds .

科学研究应用

腐蚀抑制

5-氯-8-甲基-2-(三氟甲基)喹啉-4-醇衍生物已被研究其腐蚀抑制性能。例如,双喹啉-8-醇衍生物被发现是对酸性环境中C35E钢的高效抑制剂。这些化合物被化学吸附在钢表面上,表现出对保护性能的显着增强,某些衍生物的抑制效率高达97.3% (El Faydy等人,2021)。

抗疟疾活性

5-氯-8-甲基-2-(三氟甲基)喹啉-4-醇的一些衍生物显示出作为抗疟疾剂的潜力。对该化合物衍生的单曼尼希碱基进行的研究表明,对恶性疟原虫具有显着的体外活性,一些衍生物表现出的IC50值与氯喹相当 (Barlin等人,1992)。

抗菌性能

喹啉-4-醇衍生物也因其抗菌性能而被探索。在一项研究中,吡唑并[3,4-d]嘧啶衍生物显示出有希望的抗菌和抗真菌活性。这些化合物通过各种化学反应合成,并筛选了它们对不同菌株和真菌的有效性 (Holla等人,2006)。

光谱和结构研究

5-氯-8-甲基-2-(三氟甲基)喹啉-4-醇的衍生物已使用各种光谱方法合成和表征。这些研究有助于理解这些化合物的结构和电子性质,这对于它们在不同领域的应用至关重要,例如有机发光器件 (徐等人,2007)。

属性

IUPAC Name |

5-chloro-8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3NO/c1-5-2-3-6(12)9-7(17)4-8(11(13,14)15)16-10(5)9/h2-4H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBOQUSBINLJOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C(=O)C=C(N2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656284 | |

| Record name | 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL | |

CAS RN |

59108-09-7 | |

| Record name | 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-[[2-[[2-[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B3029152.png)

![(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B3029154.png)

![Propanol, [2-(2-butoxymethylethoxy)methylethoxy]-](/img/structure/B3029157.png)

![(7Z,11E)-5-Hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,6,21-trione](/img/structure/B3029158.png)